molecular formula C10H16N2O2 B13505048 tert-Butyl (cyano(cyclopropyl)methyl)carbamate

tert-Butyl (cyano(cyclopropyl)methyl)carbamate

Cat. No.: B13505048
M. Wt: 196.25 g/mol
InChI Key: LHWBWOBMUPVVQU-UHFFFAOYSA-N
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Description

tert-Butyl (cyano(cyclopropyl)methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyano group, and a cyclopropylmethyl group.

Preparation Methods

The synthesis of tert-Butyl (cyano(cyclopropyl)methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form the desired carbamate. The reaction conditions are generally mild, and the yields are high.

In industrial settings, the production of carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized by reacting tert-butyl carbamate with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Chemical Reactions Analysis

tert-Butyl (cyano(cyclopropyl)methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and palladium catalysts for cross-coupling reactions . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .

Scientific Research Applications

tert-Butyl (cyano(cyclopropyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (cyano(cyclopropyl)methyl)carbamate involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (cyano(cyclopropyl)methyl)carbamate include other carbamates such as:

The uniqueness of this compound lies in its combination of a tert-butyl group, a cyano group, and a cyclopropylmethyl group, which provides specific reactivity and stability characteristics.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

tert-butyl N-[cyano(cyclopropyl)methyl]carbamate

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-5H2,1-3H3,(H,12,13)

InChI Key

LHWBWOBMUPVVQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1CC1

Origin of Product

United States

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